molecular formula C20H19F3N6O2 B2509208 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone CAS No. 1040677-27-7

1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone

Cat. No.: B2509208
CAS No.: 1040677-27-7
M. Wt: 432.407
InChI Key: PYXAPAZDJKCZPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a tetrazole ring substituted with a 3,4-difluorophenyl group at the 1-position, linked via a methylene bridge to a piperazine ring. The ethanone moiety is further substituted with a 2-fluorophenoxy group. Its molecular complexity arises from the strategic placement of fluorine atoms and heterocyclic systems, which are known to enhance metabolic stability and receptor-binding affinity in medicinal chemistry .

Synthesis:
The synthesis likely follows a two-step procedure analogous to methods described for related compounds (e.g., ):

Halogenation: A brominated ethanone intermediate (e.g., 2-bromo-1-(substituted piperazinyl)ethanone) is prepared.

Nucleophilic Substitution: The bromine is displaced by a tetrazole-thiol derivative under basic conditions (e.g., triethylamine in ethanol) to form the final product .

Structural Characterization:
Key characterization techniques include FT-IR (to confirm carbonyl and C-F stretches), $^1$H/$^13$C NMR (to verify piperazine and aromatic protons), and mass spectrometry (for molecular weight validation) .

Properties

IUPAC Name

1-[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-(2-fluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N6O2/c21-15-6-5-14(11-17(15)23)29-19(24-25-26-29)12-27-7-9-28(10-8-27)20(30)13-31-18-4-2-1-3-16(18)22/h1-6,11H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXAPAZDJKCZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC(=C(C=C3)F)F)C(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone can be achieved through a multi-step process:

  • Step 1: Synthesis of 1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methanol by reacting 3,4-difluoroaniline with sodium azide and triethyl orthoformate.

  • Step 2: Formation of 1-(4-(chloromethyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone by reacting 2-(2-fluorophenoxy)acetic acid with thionyl chloride, followed by coupling with N-methylpiperazine.

  • Step 3: Final coupling of 1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methanol with 1-(4-(chloromethyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone.

  • Industrial Production Methods: For industrial-scale production, optimization of reaction conditions such as temperature, solvent, and catalyst choice is crucial. Typically, the reactions are carried out under an inert atmosphere to avoid oxidation and contamination.

Chemical Reactions Analysis

  • Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions at the tetrazole ring.

  • Reduction: The carbonyl group can be reduced to alcohols under suitable conditions.

  • Substitution: The fluorine atoms on the phenyl rings and the tetrazole can participate in electrophilic and nucleophilic substitution reactions.

  • Common Reagents and Conditions:

  • Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Reagents such as halogens, amines, or thiols under appropriate conditions.

  • Major Products:

  • From oxidation: Corresponding ketones or acids.

  • From reduction: Alcohol derivatives.

  • From substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds containing tetrazole and piperazine moieties exhibit significant antimicrobial properties. For example, studies on similar derivatives have shown promising results against various bacterial strains. The mechanism often involves disruption of microbial cell membranes or inhibition of specific metabolic pathways .

Anticancer Potential

Some derivatives of tetrazole-containing compounds have been investigated for their anticancer activities. They can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways and inhibition of tumor growth factors. The presence of fluorine atoms in the structure may enhance lipophilicity, improving cellular uptake and bioavailability .

Neuropharmacological Effects

The piperazine component suggests potential applications in treating neurological disorders. Compounds with similar structures have been explored for their effects on neurotransmitter systems, offering possibilities for developing anxiolytic or antidepressant medications .

Case Studies

Case Study 1: Antimicrobial Evaluation

A series of tetrazole-piperazine derivatives were synthesized and evaluated for their antimicrobial activity using standard methods such as the serial dilution technique. Several compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines. For instance, compounds with a similar structural framework were tested against human breast cancer cells and showed reduced viability through apoptosis induction mechanisms .

Activity TypeTest Organisms/CellsResult Summary
AntimicrobialE. coli, S. aureusSignificant inhibition observed
AnticancerMCF-7 (breast cancer cells)Reduced cell viability by 60%
NeuropharmacologicalRat cortical neuronsPotential neuroprotective effects

Mechanism of Action

The exact mechanism by which this compound exerts its biological effects is subject to ongoing research. the presence of the piperazine ring suggests potential interaction with G-protein coupled receptors (GPCRs), while the tetrazole ring may interact with various enzymes or receptor sites.

  • Molecular Targets and Pathways:

  • GPCRs, which play a role in numerous physiological processes.

  • Enzymes that may be inhibited or activated by the tetrazole and fluorophenyl groups.

Comparison with Similar Compounds

A. Substituent Effects on Bioactivity

  • Ethanone Modifications: The 2-fluorophenoxy group in the target compound may improve lipophilicity over thienyl () or benzodioxol () substituents, favoring blood-brain barrier penetration in CNS-targeted therapies .

C. Spectroscopic Differentiation

  • $^19$F NMR: The target compound’s three fluorine atoms (3,4-difluorophenyl + 2-fluorophenoxy) would show distinct shifts compared to mono-fluorinated analogs (e.g., ) .

D. Therapeutic Potential

  • While direct data for the target compound is lacking, structurally related piperazine-tetrazole hybrids () exhibit antifungal activity, suggesting similar promise. The trifluoromethyl group in ’s compound correlates with antiproliferative effects, hinting that the target’s fluorophenoxy group could be optimized for oncology applications .

Biological Activity

The compound 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone is a synthetic organic molecule characterized by a complex structure that includes a tetrazole ring, a piperazine moiety, and a fluorophenoxy group. This article focuses on its biological activity, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The structure of the compound can be represented as follows:

C17H19F3N5O\text{C}_{17}\text{H}_{19}\text{F}_3\text{N}_5\text{O}

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The presence of the tetrazole ring allows it to mimic carboxylate groups, facilitating binding to active sites on enzymes. The difluorophenyl group enhances hydrophobic interactions, increasing the binding affinity and specificity towards target proteins.

Antimicrobial Activity

Recent studies have shown that tetrazole derivatives exhibit significant antimicrobial properties. For example, related compounds have demonstrated minimal inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL against various bacterial strains, outperforming standard antibiotics like ciprofloxacin in some cases .

CompoundMIC (µg/mL)Activity
Tetrazole Derivative A0.25Strong
Tetrazole Derivative B2Moderate
Ciprofloxacin4Reference

Anticancer Activity

In vitro studies have indicated that the compound may possess anticancer properties. For instance, related tetrazole derivatives have shown cytotoxic effects against human cancer cell lines, with IC50 values ranging from 6.2 µM to 43.4 µM . These findings suggest potential applications in cancer therapy.

Cell LineIC50 (µM)Compound
HCT-116 (Colon Cancer)6.2Tetrazole Derivative
T47D (Breast Cancer)27.3Tetrazole Derivative

Preclinical Studies

In preclinical trials, compounds similar to 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone were evaluated for their pharmacokinetic properties and efficacy against various diseases. Notably, structural modifications were made to enhance bioavailability and reduce side effects like cataract formation observed in animal models .

Structure-Activity Relationship (SAR)

The SAR studies revealed that modifications in the piperazine and fluorophenoxy groups significantly influenced the biological activity of the compounds. For example, replacing certain substituents improved binding affinity and selectivity towards specific biological targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.